

Tert-butyl 3-bromo-2-oxopropanoate CAS number 16754-73-7

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Compound of Interest

Compound Name: *Tert-butyl 3-bromo-2-oxopropanoate*

Cat. No.: *B179809*

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An In-Depth Technical Guide to **Tert-butyl 3-bromo-2-oxopropanoate** (CAS 16754-73-7): A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Introduction

Tert-butyl 3-bromo-2-oxopropanoate is a specialized organic chemical that serves as a highly functionalized building block for complex molecule synthesis. Identified by its CAS Number 16754-73-7, its structure is distinguished by three key features: a reactive bromine atom positioned for nucleophilic displacement, an α -keto group that can engage in various carbonyl chemistries, and an acid-labile tert-butyl ester which acts as a robust protecting group for the carboxylic acid. This unique combination of functionalities makes it a valuable reagent for researchers, particularly those in the fields of medicinal chemistry and drug development, enabling the strategic introduction of a three-carbon α -keto acid moiety into larger molecular scaffolds. This guide provides a comprehensive overview of its properties, a plausible synthetic route, its core reactivity, and its potential applications, with a focus on the practical insights required by laboratory and development scientists.

Physicochemical and Computational Profile

The fundamental properties of **Tert-butyl 3-bromo-2-oxopropanoate** are summarized below. Proper storage is critical to maintain its integrity; it is typically stored at refrigerated temperatures (2-8°C or lower) under dry conditions to prevent degradation.[\[1\]](#)

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	16754-73-7	[1] [2]
Molecular Formula	C ₇ H ₁₁ BrO ₃	[1] [3] [4]
Molecular Weight	223.06 g/mol	[1] [5]
Physical Form	Liquid	
Typical Purity	≥95%	[1] [5]
Storage Temperature	-10°C to 8°C	[1]

Computational models provide further insight into the molecule's behavior in various chemical environments.

Table 2: Predicted Chemical Properties

Property	Value	Source(s)
XlogP	1.8	[3]
Topological Polar Surface Area (TPSA)	43.37 Å ²	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]

Synthesis and Purification

While specific, peer-reviewed synthesis procedures for **Tert-butyl 3-bromo-2-oxopropanoate** are not widely published, a highly plausible and efficient route can be designed based on well-established esterification methods for sterically hindered alcohols.[\[6\]](#)[\[7\]](#) The most logical approach involves the acid-catalyzed esterification of 3-bromo-2-oxopropanoic acid with

isobutylene. The tert-butyl group is introduced via the stable tert-butyl cation, which is readily formed from isobutylene in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol describes a generalized procedure. Researchers should perform initial small-scale trials to optimize reaction times and purification methods.

Materials:

- 3-bromo-2-oxopropanoic acid
- Isobutylene (condensed as a liquid or bubbled as a gas)
- Anhydrous Dichloromethane (DCM)
- Strong acid catalyst (e.g., concentrated sulfuric acid or a cation exchange resin)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution

Procedure:

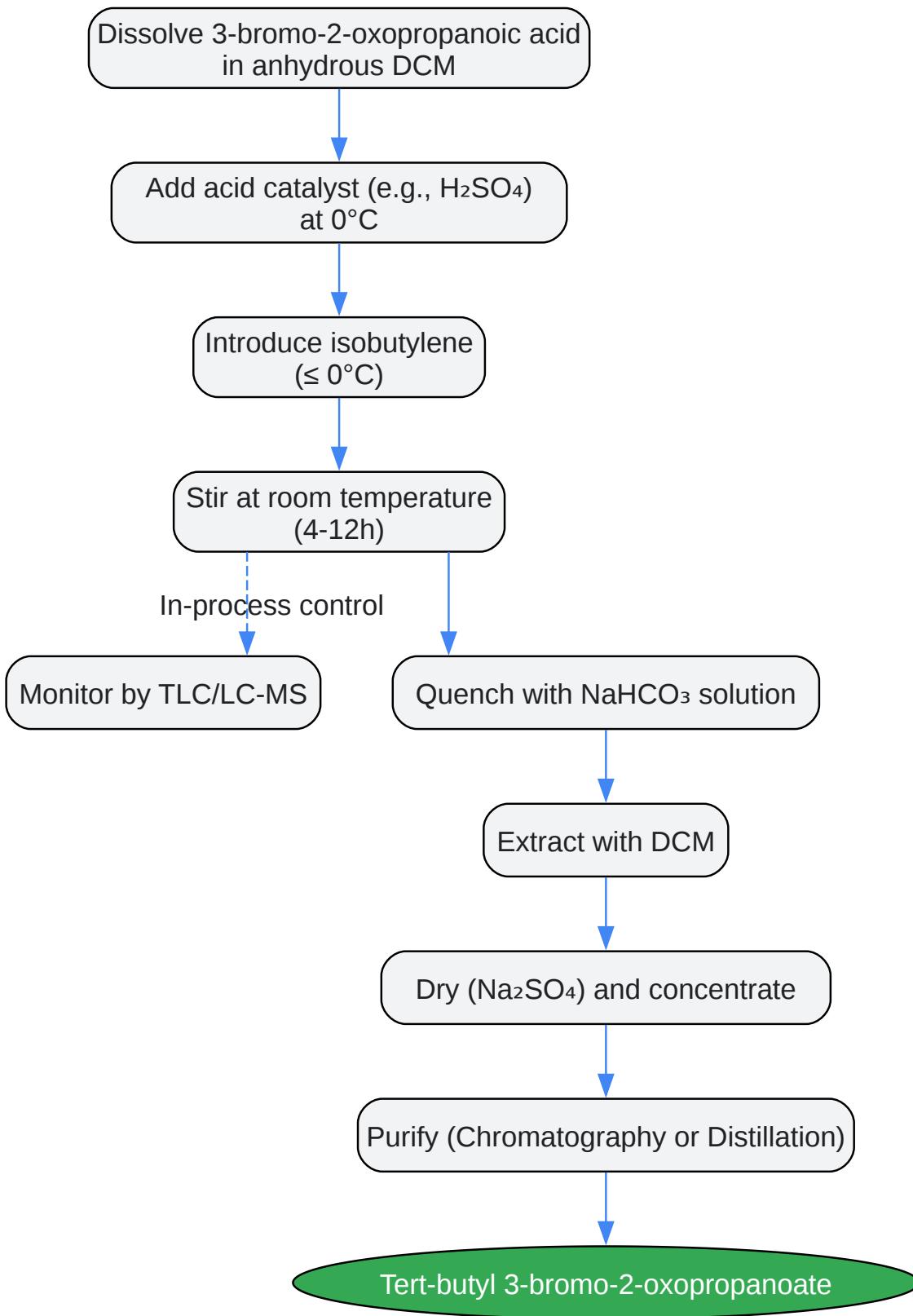
- Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a cold finger condenser (-78°C), and a gas inlet, dissolve 3-bromo-2-oxopropanoic acid (1.0 eq) in anhydrous DCM.
- Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add the acid catalyst (e.g., 0.1 eq H₂SO₄) to the stirred solution.
- Isobutylene Introduction: Slowly bubble isobutylene gas through the solution or add condensed isobutylene (approx. 2-3 eq) via a pre-cooled syringe. Maintain the reaction temperature at or below 0°C during the addition to control the exothermic reaction.
- Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.

- **Workup:** Upon completion, cool the reaction mixture back to 0°C. Cautiously quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral or slightly basic.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil is best purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure **Tert-butyl 3-bromo-2-oxopropanoate**.

Causality and Rationale:

- **Anhydrous Conditions:** The reaction must be kept dry to prevent water from competing with the tert-butanol precursor (formed *in situ*) and hydrolyzing the product.
- **Acid Catalyst:** A strong acid is required to protonate isobutylene, generating the stable tert-butyl cation which is the active electrophile in the esterification.
- **Low Temperature:** Initial low temperatures control the highly exothermic protonation of isobutylene and minimize potential side reactions.
- **Aqueous Workup:** The bicarbonate wash neutralizes the acid catalyst and removes any unreacted 3-bromo-2-oxopropanoic acid.

[Click to download full resolution via product page](#)*A generalized workflow for the synthesis of the title compound.*

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of **Tert-butyl 3-bromo-2-oxopropanoate** stems from its predictable reactivity at two key sites: the carbon bearing the bromine and the tert-butyl ester.

A. Electrophilic Alkylation

The C-Br bond is highly polarized and susceptible to nucleophilic attack (S_N2 reaction). This allows the molecule to function as a potent electrophile, transferring the three-carbon keto-ester moiety to a wide range of nucleophiles, including:

- Amines: To form β -amino- α -keto esters.
- Thiols: To form β -thio- α -keto esters.
- Carbanions: To form new carbon-carbon bonds.

This reactivity is foundational to its use as a building block in constructing more complex molecular architectures.

B. Tert-butyl Ester Deprotection

The tert-butyl ester is a cornerstone of modern protecting group strategy. It is exceptionally stable to basic, nucleophilic, and many oxidative/reductive conditions, yet it can be cleanly and efficiently removed under acidic conditions.^[8] The most common method involves treatment with trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).

Mechanism of Deprotection: The deprotection proceeds via an E1 elimination mechanism. The ester oxygen is first protonated by the strong acid, creating a good leaving group. The stable tert-butyl cation is then eliminated, which subsequently loses a proton to form the volatile byproduct isobutylene. This process is irreversible and proceeds to completion.



[Click to download full resolution via product page](#)*Mechanism of acid-catalyzed tert-butyl ester deprotection.*

Deprotection Protocol:

- **Dissolution:** Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM (e.g., 0.1 M concentration).
- **TFA Addition:** Cool the solution to 0°C and add TFA (typically 20-50% v/v) dropwise.
- **Reaction:** Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
- **Workup:** Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting carboxylic acid is often pure enough to be used directly in the next step.

Applications in Drug Discovery

The unique structure of **Tert-butyl 3-bromo-2-oxopropanoate** makes it a compelling building block for modern therapeutic modalities, particularly in the synthesis of targeted protein degraders and as a potential precursor to metabolic inhibitors.

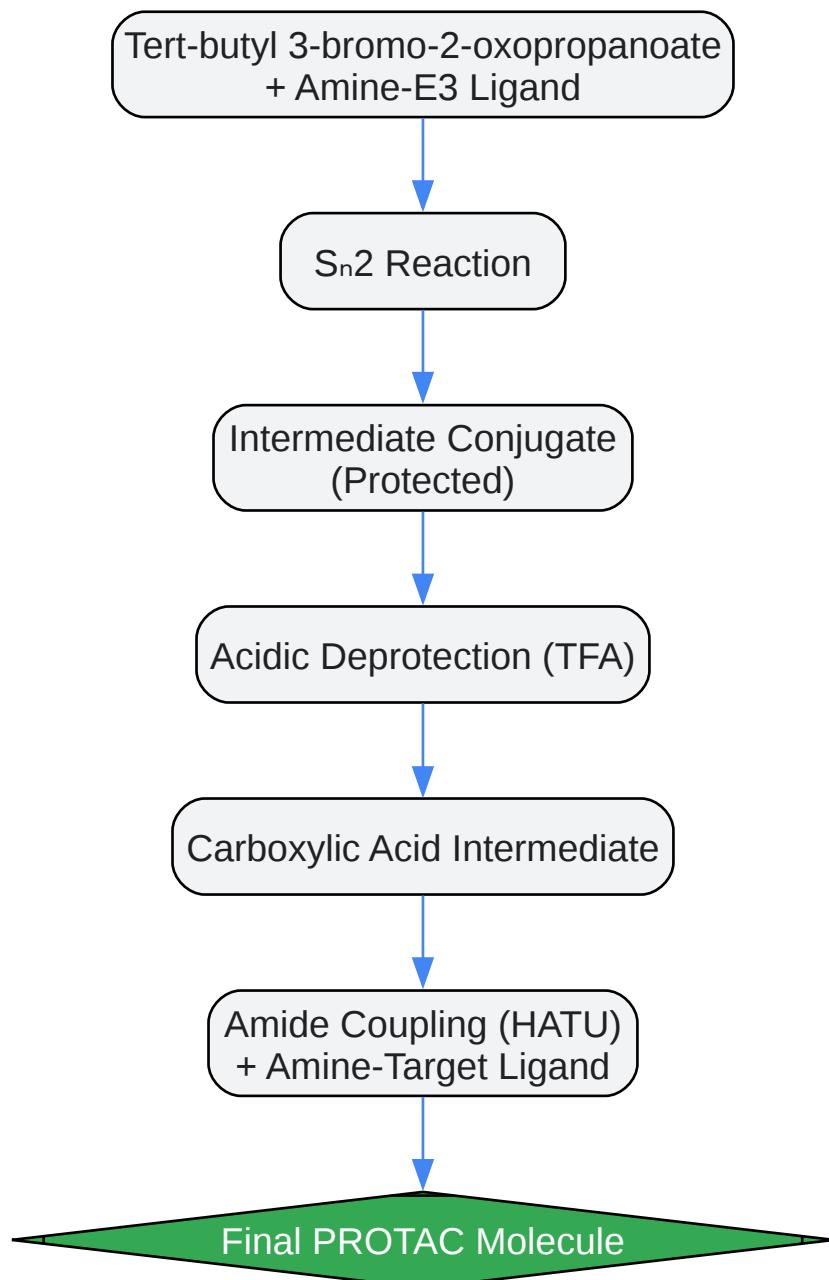
A. Linker Synthesis for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins.^[9] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. **Tert-butyl 3-bromo-2-oxopropanoate** is an ideal starting material for constructing linkers. The bromo group provides a reactive handle for attachment to one ligand, while the protected carboxylate allows for subsequent coupling to the second ligand after deprotection.

Hypothetical PROTAC Synthesis Workflow:

- **Ligand Conjugation:** An amine-functionalized E3 ligase ligand is reacted with **Tert-butyl 3-bromo-2-oxopropanoate** in an $S_{n}2$ reaction to form an intermediate conjugate.

- Deprotection: The tert-butyl ester of the intermediate is cleaved using the TFA/DCM protocol described previously, unmasking a carboxylic acid.
- Final Coupling: The newly formed carboxylic acid is activated (e.g., with HATU) and coupled with an amine-functionalized target protein ligand via standard amide bond formation to yield the final PROTAC molecule.



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Workflow for PROTAC synthesis using the title compound.

B. Precursor for Glycolysis Inhibitors

Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making this pathway an attractive therapeutic target.[\[10\]](#) Small molecules like 3-bromopyruvate are known inhibitors of glycolysis. **Tert-butyl 3-bromo-2-oxopropanoate** can be considered a prodrug form of the related 3-bromo-2-oxopropanoic acid. The ester group increases lipophilicity, potentially improving cell membrane permeability. Once inside the cell, endogenous esterase enzymes could hydrolyze the ester, releasing the active α -keto acid species to exert its inhibitory effects.[\[10\]](#)

Safety, Handling, and Storage

Tert-butyl 3-bromo-2-oxopropanoate is a reactive chemical that requires careful handling.

- Hazards: It is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335). Similar bromo-esters are known lachrymators (tear-inducing agents).[\[11\]](#)[\[12\]](#)
- Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use compatible equipment (glassware, stainless steel needles).
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically in a refrigerator at -10°C to 8°C.[\[1\]](#)
- Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste. All waste materials must be disposed of in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 3-bromo-2-oxopropanoate is a potent and versatile synthetic building block with significant potential for researchers in organic synthesis and drug discovery. Its defined points

of reactivity—an electrophilic bromine center and an acid-labile tert-butyl ester—allow for its strategic and controlled incorporation into complex molecules. From the rational design of PROTAC linkers to its potential as a precursor for metabolic inhibitors, this reagent offers a valuable tool for advancing modern chemical and biomedical research. Proper understanding of its synthesis, reactivity, and handling is paramount to fully and safely harnessing its capabilities in the laboratory.

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